molecular formula C16H23N3O B4810183 N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

Cat. No.: B4810183
M. Wt: 273.37 g/mol
InChI Key: CSZYOFNBFNDKBY-UHFFFAOYSA-N
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Description

N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with isopropyl halides in the presence of a base to introduce the isopropyl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methylpropylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE: can be compared with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other benzodiazole derivatives.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(2-propan-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)9-17-15(20)10-19-14-8-6-5-7-13(14)18-16(19)12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZYOFNBFNDKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C2=CC=CC=C2N=C1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
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N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

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